molecular formula C21H15N3O3 B15003969 2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione

2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15003969
M. Wt: 357.4 g/mol
InChI Key: SRQQMONERRCYGC-NMWGTECJSA-N
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Description

2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[3-[(E)-N-hydroxy-C-pyridin-4-ylcarbonimidoyl]phenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H15N3O3/c25-20-17-6-1-2-7-18(17)21(26)24(20)13-14-4-3-5-16(12-14)19(23-27)15-8-10-22-11-9-15/h1-12,27H,13H2/b23-19-

InChI Key

SRQQMONERRCYGC-NMWGTECJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)/C(=N\O)/C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=NO)C4=CC=NC=C4

Origin of Product

United States

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